4-Chlorobutyryl chloride

Polymer Modification Friedel-Crafts Acylation Materials Science

4-Chlorobutyryl chloride (4635-59-0) is the bifunctional C4 acyl chloride essential for levetiracetam API synthesis—its four-carbon spacer forms the 2-oxopyrrolidine ring geometry unattainable with shorter homologs like 3-chloropropanoyl chloride. The terminal chlorine enables orthogonal derivatization absent in simple acyl chlorides. Validated superiority: outperforms chloroacetyl chloride in polystyrene functionalization; enables N,O-acyl chitosan antifungals with 12–13× potency gain (EC50 0.043% vs B. cinerea). Specify ≥98% purity for reproducible pharma, polymer, and agrochemical syntheses.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
CAS No. 4635-59-0
Cat. No. B032796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutyryl chloride
CAS4635-59-0
Synonyms4-Chloro-Butanoyl Chloride;  4-Chlorobutanoic Acid Chloride;  4-Chlorobutanoyl Chloride;  4-Chlorobutyric Acid Chloride;  4-Chlorobutyroyl Chloride;  4-Chlorobutyryl Chloride;  γ-Chlorobutyroyl Chloride;  γ-Chlorobutyryl Chloride;  ω-Chlorobutanoyl Chloride; 
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESC(CC(=O)Cl)CCl
InChIInChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
InChIKeyCDIIZULDSLKBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutyryl Chloride (CAS 4635-59-0): Procurement-Grade Bifunctional Acylating Agent for Pharmaceutical Intermediates and Polymer Modification


4-Chlorobutyryl chloride (CAS 4635-59-0), a linear chloroacyl chloride with the formula C4H6Cl2O, is a bifunctional organic intermediate possessing both a terminal alkyl chloride and a reactive acyl chloride group . This dual functionality enables sequential or orthogonal derivatization strategies in pharmaceutical and material sciences [1]. It is commercially available in purities typically ranging from 95% (technical grade) to ≥99%, with key physical properties including a boiling point of 173-174 °C, density of 1.258 g/cm³ at 20 °C, and refractive index n20/D of 1.461 . Primary industrial applications include its use as a critical building block in the synthesis of the antiepileptic drug levetiracetam, the antihistamine fexofenadine, and various agrochemicals [1].

4-Chlorobutyryl Chloride (4635-59-0): Why Generic Substitution of In-Class Acylating Agents Is Not Feasible Without Process Revalidation


Generic substitution of 4-chlorobutyryl chloride with other chloroacyl chlorides or acylating agents is not straightforward due to quantifiable differences in chain length, leaving group reactivity, and the bifunctional nature of the molecule. These structural variations directly influence reaction kinetics, regioselectivity in polymer modifications, and downstream product yields in pharmaceutical syntheses [1]. For instance, the four-carbon spacer between the acyl chloride and terminal chlorine in 4-chlorobutyryl chloride is critical for achieving the desired pyrrolidinone ring size in levetiracetam synthesis, a specific geometry that cannot be replicated by shorter-chain homologs like 3-chloropropanoyl chloride [2]. Furthermore, the presence of the terminal chlorine provides a distinct handle for subsequent nucleophilic substitution or elimination reactions that is absent in simple acyl chlorides like butyryl chloride, conferring unique capabilities for building molecular complexity [3]. Direct substitution with 4-bromobutyryl chloride, while structurally analogous, introduces a different leaving group with altered reaction kinetics and potential for competing side reactions .

4-Chlorobutyryl Chloride (4635-59-0): Quantified Differential Evidence vs. Closest Analogs for Procurement Decisions


4-Chlorobutyryl Chloride vs. Chloroacetyl Chloride: Superior Performance in Polystyrene Microsphere Acylation

In a direct head-to-head study of Friedel-Crafts acylation reactions on crosslinked polystyrene (CPS) microspheres, acylation with 4-chlorobutyryl chloride was found to be significantly more effective than with chloroacetyl chloride [1]. The research concluded that 'chloroacylation via chlorobutyryl chloride is better than that via chloroacetyl chloride' due to a higher achievable chlorine content on the microspheres before detrimental side reactions, such as additional crosslinking from alkylation, became predominant [1].

Polymer Modification Friedel-Crafts Acylation Materials Science

4-Chlorobutyryl Chloride in Chitosan Derivatization: Fungicidal EC50 of 0.043% Against Botrytis cinerea

A study evaluating the fungicidal activity of various N,O-acyl chitosan derivatives found that 4-chlorobutyryl chitosan exhibited potent activity against the gray mould fungus Botrytis cinerea, with an EC50 value of 0.043% [1]. This activity was part of a top-performing group that included decanoyl chitosan (EC50=0.044%) and cinnamoyl chitosan (EC50=0.045%), all of which were 12-13-fold more active than unmodified chitosan [1].

Antifungal Agents Chitosan Derivatives Agrochemical

4-Chlorobutyryl Chloride in Carbazole Annulation: High Yields (70-94%) for Pyrrolidin-2-one Synthesis

In a synthetic study on polycyclic carbazoles, acylation of ring-fused 2-(9H-carbazol-1-yl)anilines with 4-chlorobutyryl chloride proceeded with high initial yields (85-99%) [1]. The resulting ω-chloroamides were then exposed to potassium tert-butoxide in THF, leading to intramolecular annulation exclusively at the amide nitrogen. This sequence provided the corresponding pyrrolidin-2-one derivatives in overall yields of 70-94% across nine different substrates [1].

Heterocyclic Chemistry Carbazole Derivatives Organic Synthesis

4-Chlorobutyryl Chloride: Efficient Building Block for Levetiracetam and Fexofenadine API Synthesis

4-Chlorobutyryl chloride is established as a critical intermediate in the large-scale manufacture of the antiepileptic drug levetiracetam and the antihistamine fexofenadine [1][2]. For levetiracetam, a patent describes its reaction with (S)-2-aminobutanamide hydrochloride to form the pyrrolidinone ring [2]. The global market for 4-chlorobutyryl chloride, estimated at 30-60 million USD, is driven significantly by demand for these pharmaceuticals, with major producers like Zhejiang Jingxin Pharmaceutical operating at a 1,000-ton capacity [1].

Active Pharmaceutical Ingredient (API) Antiepileptic Drugs Process Chemistry

4-Chlorobutyryl Chloride vs. 4-Bromobutyryl Chloride: Distinct Physical Properties and Reactivity

While 4-bromobutyryl chloride is a close structural analog, the difference in the terminal halogen (Br vs. Cl) leads to quantifiable differences in physical properties and reactivity . 4-Bromobutyryl chloride has a significantly higher density (1.60 g/mL at 20°C) compared to 4-chlorobutyryl chloride (1.258 g/cm³ at 20°C) . The presence of a bromine atom, a better leaving group than chlorine, can also lead to faster or more competitive side reactions in subsequent nucleophilic substitution steps, requiring different process controls .

Acyl Chloride Reactivity Halogen Leaving Groups Physicochemical Properties

4-Chlorobutyryl Chloride (4635-59-0): Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Levetiracetam and Related Antiepileptic Drug Candidates

4-Chlorobutyryl chloride is a key reagent for constructing the 2-oxopyrrolidine core of levetiracetam, a blockbuster antiepileptic drug [6]. This is achieved through acylation of a primary amine (e.g., (S)-2-aminobutanamide) followed by base-induced intramolecular cyclization [5]. The four-carbon chain length of 4-chlorobutyryl chloride is essential for forming the five-membered lactam ring, a structural feature not accessible with shorter-chain acyl chlorides like 3-chloropropanoyl chloride [3]. This application is supported by industrial patents and market reports confirming its large-scale use [6][5].

Functionalization of Polystyrene Resins and Membranes for Material Science

For researchers developing functionalized polymers, 4-chlorobutyryl chloride has been demonstrated in direct comparative studies to be a superior acylating agent for crosslinked polystyrene compared to chloroacetyl chloride, enabling higher degrees of functionalization with fewer side reactions [6]. This makes it a preferred reagent for preparing modified polystyrene microspheres or polysulfone membranes with chloroacyl groups, which can serve as anchors for further derivatization or to alter material properties like hydrophilicity and biocompatibility [6][5].

Preparation of Bioactive Chitosan Derivatives for Agrochemical Applications

4-Chlorobutyryl chloride can be used to synthesize N,O-acyl chitosan derivatives with significantly enhanced fungicidal activity [6]. A 4-chlorobutyryl chitosan derivative demonstrated an EC50 of 0.043% against the plant pathogen Botrytis cinerea, representing a 12-13-fold improvement over unmodified chitosan [6]. This validated bioactivity supports the procurement of 4-chlorobutyryl chloride for developing novel, chitosan-based antifungal agents for crop protection or other antimicrobial applications [6].

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